molecular formula C16H12F2N2O2S B2673735 N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 868371-19-1

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No. B2673735
CAS RN: 868371-19-1
M. Wt: 334.34
InChI Key: KSQNFRIPAKQHSK-MNDPQUGUSA-N
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Description

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, also known as DMF-MB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DMF-MB is a heterocyclic compound that contains a benzothiazole ring and a benzamide group. Its unique structure and properties make it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has a low toxicity profile and does not cause significant adverse effects in vivo. However, more research is needed to fully understand the biochemical and physiological effects of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide.

Advantages and Limitations for Lab Experiments

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has several advantages for use in laboratory experiments, including its ease of synthesis and low toxicity profile. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide. One area of interest is the development of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide derivatives with improved properties, such as increased solubility or potency. Another area of research is the elucidation of the mechanism of action of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, which could lead to the development of more effective anticancer therapies. Additionally, the use of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide in catalysis and material science applications is an area of ongoing research.

Synthesis Methods

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization or chromatography.

Scientific Research Applications

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has also been studied for its potential use as a fluorescent probe for imaging biological systems. In material science, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.

properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-20-14-12(18)7-10(17)8-13(14)23-16(20)19-15(21)9-3-5-11(22-2)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNFRIPAKQHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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